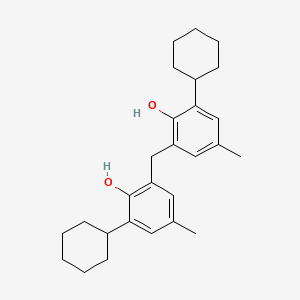

2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Description

Overview of Hindered Phenolic Antioxidants in Materials Science

Hindered phenolic antioxidants represent a critical class of stabilizers used to protect polymeric materials from degradation. uvabsorber.com Polymers, during their lifecycle, are exposed to heat, light, and oxygen, which can initiate oxidative processes. partinchem.com This degradation leads to undesirable effects such as discoloration, loss of mechanical properties like strength and flexibility, and a shortened service life. uvabsorber.com

The protective mechanism of hindered phenolic antioxidants is centered on their ability to act as free radical scavengers. partinchem.com The process of polymer oxidation is a chain reaction initiated by free radicals. partinchem.com Hindered phenols interrupt this cycle by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive peroxy radicals. uvabsorber.compartinchem.com This action forms a stable phenoxyl radical, which is sterically hindered by bulky alkyl groups (like cyclohexyl or tert-butyl groups) positioned adjacent to the hydroxyl group. partinchem.com This steric hindrance prevents the phenoxyl radical from initiating new degradation chains, effectively terminating the oxidative process. partinchem.com

Hindered phenols are considered primary antioxidants because they directly scavenge the chain-propagating radicals. uvabsorber.com They are effective over a wide range of temperatures, providing stability during high-temperature melt processing and for long-term use. uvabsorber.com For comprehensive protection, they are often used in synergistic combinations with secondary antioxidants, such as phosphites or thioethers, which function by decomposing hydroperoxides, another reactive species in the oxidation cycle. uvabsorber.com

Significance of Methylene-Bridged Bisphenol Derivatives in Polymer Stabilization

2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a member of the bisphenol antioxidant subgroup. Bisphenolic antioxidants contain two hindered phenolic units connected by a linking group, which in this case is a methylene (B1212753) (-CH₂-) bridge. partinchem.com This specific molecular architecture offers several advantages for polymer stabilization compared to simpler, monofunctional phenols. partinchem.com

The primary significance of the methylene-bridged structure is the increased molecular weight. partinchem.com Higher molecular weight antioxidants exhibit lower volatility, which is crucial for maintaining their protective function during high-temperature processing and throughout the polymer's service life. partinchem.com Simple phenolic antioxidants with low molecular weight can be lost due to evaporation, reducing the long-term stability of the material. partinchem.com The bisphenolic structure ensures the antioxidant remains within the polymer matrix.

Evolution of Antioxidant Chemistry and its Impact on Polymer Durability

The field of polymer stabilization has evolved significantly, driven by the need to enhance the durability and performance of synthetic materials. Early efforts to improve the stability of natural rubber in the 19th century marked the beginning of this scientific pursuit. However, the widespread development and use of synthetic antioxidants began in earnest with the growth of the polymer industry in the mid-20th century.

Initially, simple, low-molecular-weight phenols and amines were used. While effective to some extent, their utility was limited by high volatility and a tendency to cause discoloration. partinchem.comstabilization-technologies.com The progression of antioxidant chemistry has been characterized by the development of more sophisticated molecular structures designed to overcome these limitations.

A key advancement was the creation of higher molecular weight antioxidants. stabilization-technologies.comphantomplastics.com Chemists began synthesizing molecules that joined multiple phenolic units together, leading to the development of bisphenolic and polyphenolic antioxidants. partinchem.comphantomplastics.com This strategy effectively reduced volatility and extractability, ensuring the antioxidant's persistence in the polymer. phantomplastics.com The introduction of bulky "hindering" groups adjacent to the phenolic hydroxyl group was another critical innovation, leading to the highly effective and non-staining hindered phenolic antioxidants widely used today. uvabsorber.com Over time, research has also focused on creating multifunctional additives that combine antioxidant properties with other stabilizing functions, such as UV absorption, in a single molecule. nih.gov This continuous evolution in antioxidant chemistry has been fundamental to extending the lifespan and expanding the applications of polymeric materials in modern technology.

Primary Synthesis via Condensation Reactions

The principal route for synthesizing 2,2'-Methylenebis(6-cyclohexyl-p-cresol) involves the condensation of 2-cyclohexyl-p-cresol with a formaldehyde (B43269) source, catalyzed by an acid. This reaction forms the stable bisphenol structure.

The core synthetic strategy is the acid-catalyzed electrophilic substitution reaction where 2-cyclohexyl-p-cresol acts as the nucleophile and a protonated formaldehyde derivative serves as the electrophile. The cyclohexyl group at the ortho position to the hydroxyl group directs the condensation to the other ortho position, leading to the formation of the 2,2'-methylene bridge.

A common and cost-effective method for this synthesis utilizes aqueous solutions of formaldehyde as the single-carbon source for the methylene bridge. google.com This approach avoids the need for organic solvents, presenting a cleaner production pathway. The reaction involves the direct condensation of 2-cyclohexyl-p-cresol with the formaldehyde solution in the presence of an acid catalyst. google.com

Research has demonstrated the efficacy of various strong acids as catalysts for this condensation reaction. The choice of catalyst significantly influences the reaction's efficiency and the purity of the resulting product.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is an effective catalyst. In one documented procedure, heating 2-cyclohexyl-p-cresol with a 40% formaldehyde aqueous solution at 90°C in the presence of sulfuric acid yielded a crude product containing approximately 70% of the target compound. google.com

Methanesulfonic Acid (CH₃SO₃H): This strong organic acid has also been employed. However, its use as a sole catalyst can sometimes lead to lower yields. For instance, a reaction conducted at 95°C resulted in a crude product with only about 48% of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). google.com

Dodecylbenzenesulfonic Acid (DBSA): This surfactant-type catalyst can be highly effective.

Mixed Catalyst Systems: A combination of catalysts can enhance yield and product purity. A notable example is the use of a dual-catalyst system of dodecylbenzenesulfonic acid and methanesulfonic acid. This combination has been shown to produce a crude product with a high content of the desired molecule and a low percentage of unreacted raw material. google.com

The table below summarizes the outcomes using different acid catalysts as described in a key patent. google.com

| Catalyst(s) | Reactants | Temperature (°C) | Reaction Time (h) | Crude Product Composition | Final Yield (after recrystallization) |

| Sulfuric Acid | 2-cyclohexyl-p-cresol, 40% Formaldehyde aq. | 90 | 4 | ~70% Product | 32.0% |

| Methanesulfonic Acid | 2-cyclohexyl-p-cresol, 40% Formaldehyde aq. | 95 | 4 | ~48% Product | 18.0% |

| Dodecylbenzenesulfonic Acid & Methanesulfonic Acid | 2-cyclohexyl-p-cresol, 35% Formaldehyde aq. | 70 | 4 | High product content, ≤1.0% raw material | 87.5% |

The yield and purity of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) are highly dependent on the fine-tuning of reaction parameters.

Temperature: The reaction temperature is a critical factor. As seen in the examples, temperatures are typically maintained in the range of 70-95°C. google.com A lower temperature (70°C) when using the mixed DBSA and methanesulfonic acid catalyst system resulted in a significantly higher yield compared to the higher temperatures used with single catalysts. google.com

Concentration: The concentration of the formaldehyde solution (e.g., 35-40%) and the molar ratio of the reactants are crucial for driving the reaction towards the desired product and minimizing side reactions. google.com

Reaction Time: A sufficient reaction time, typically around 4 hours after the addition of formaldehyde, is necessary to ensure the completion of the condensation. google.com

Optimizing these parameters is key to achieving high conversion rates and minimizing the formation of impurities, which simplifies the subsequent purification steps like recrystallization. The most successful reported synthesis, with a final yield of 87.5%, was achieved at 70°C over 4 hours using a mixed catalyst system. google.com

While aqueous formaldehyde is a common choice, alternative synthetic routes utilize paraformaldehyde as the formaldehyde source. Paraformaldehyde, a solid polymer of formaldehyde, can offer advantages in certain reaction setups, particularly when the presence of water is undesirable. These reactions are often conducted in organic solvents. Although this method can be effective, it is often associated with higher costs and environmental concerns due to the use of organic solvents, compared to the cleaner, solvent-free aqueous route. google.com

The synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) follows the general mechanism of acid-catalyzed phenol-formaldehyde condensation. researchgate.net The process involves two main stages: hydroxymethylation (alkylation) and subsequent condensation.

Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by the acid catalyst. This activation makes the formaldehyde carbon atom highly electrophilic.

Electrophilic Aromatic Substitution: The electron-rich ring of 2-cyclohexyl-p-cresol then acts as a nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. Due to the directing effects of the hydroxyl and methyl groups, the attack occurs at the ortho position that is unsubstituted. This step results in the formation of a hydroxymethyl derivative, 2-cyclohexyl-6-hydroxymethyl-p-cresol.

Formation of a Benzylic Carbocation: The newly formed hydroxymethyl group is then protonated by the acid catalyst, followed by the elimination of a water molecule to generate a resonance-stabilized benzylic carbocation.

Second Electrophilic Attack: This highly reactive carbocation then acts as an electrophile and is attacked by a second molecule of 2-cyclohexyl-p-cresol, again at the vacant ortho position.

Deprotonation: The final step is the deprotonation of the intermediate, which re-establishes the aromaticity of the ring and yields the final product, 2,2'-Methylenebis(6-cyclohexyl-p-cresol), with the two phenolic units linked by a methylene bridge. researchgate.net

Acid-Catalyzed Condensation of 2-Cyclohexyl-p-cresol with Formaldehyde Derivatives

Precursor Chemistry and Synthesis

The primary precursor for the synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is 2-cyclohexyl-p-cresol. This intermediate is synthesized through the alkylation of p-cresol (B1678582) with either cyclohexene (B86901) or cyclohexanol (B46403).

Preparation of 2-Cyclohexyl-p-cresol via Alkylation Reactions

The alkylation of p-cresol with cyclohexanol or cyclohexene is a common method for the preparation of 2-cyclohexyl-p-cresol. The reaction involves the introduction of a cyclohexyl group onto the aromatic ring of p-cresol, ortho to the hydroxyl group.

One documented method involves the reaction of p-cresol with cyclohexanol in the presence of an acidic zeolite catalyst. google.com The process is carried out in the liquid phase at temperatures ranging from 140°C to 200°C. google.com The molar ratio of cyclohexanol to p-cresol is typically maintained between 1:1 and 1:4. google.com Another approach utilizes perchloric acid as a catalyst for the reaction between p-cresol and cyclohexanol, achieving a high yield of 2-cyclohexyl-4-methylphenol (B72701) (another name for 2-cyclohexyl-p-cresol). banglajol.info Optimal conditions for this reaction have been reported to be a temperature of 140°C, a molar ratio of m-cresol (B1676322) to cyclohexanol of 8:1 (the same conditions were then applied to p-cresol), and a catalyst amount of 5% by weight of the cresol (B1669610). banglajol.info

The reaction of p-cresol with cyclohexene can also be employed. This reaction has been studied in the presence of various acid catalysts, including sulfuric acid, aluminum chloride, and phosphoric acid. google.com For instance, reacting p-cresol with cyclohexene using an acidic ion exchanger as a catalyst has been described, although this can lead to the formation of disubstituted byproducts and cyclohexyl p-tolyl ether. google.com

| Alkylation Agent | Catalyst | Temperature | Molar Ratio (Alkylation Agent:p-cresol) | Reference |

|---|---|---|---|---|

| Cyclohexanol | Acidic Zeolite | 140-200°C | 1:1 to 1:4 | google.com |

| Cyclohexanol | Perchloric Acid | 140°C | Not specified for p-cresol, 1:8 for m-cresol | banglajol.info |

| Cyclohexene | Acidic Ion Exchanger | Not specified | Excess p-cresol | google.com |

Catalytic Aspects in Alkylation of Phenolic Compounds

The choice of catalyst plays a crucial role in the alkylation of phenolic compounds, influencing both the reaction rate and the selectivity towards the desired product. Both homogeneous and heterogeneous catalysts have been employed for the synthesis of 2-cyclohexyl-p-cresol.

Homogeneous catalysts such as sulfuric acid, phosphoric acid, and perchloric acid are effective but can be difficult to separate from the reaction mixture and may lead to corrosion issues. google.combanglajol.info

Heterogeneous catalysts, including acidic zeolites and ion-exchange resins, offer advantages such as ease of separation and reusability. google.comazjm.org Zeolite-Y impregnated with orthophosphoric acid has been used as a catalyst in the cycloalkylation of p-cresol with methylcyclohexanes, demonstrating the utility of modified zeolites in such reactions. azjm.org The acidic properties of these solid catalysts facilitate the carbocation formation from the alkylating agent, which then undergoes electrophilic aromatic substitution on the electron-rich p-cresol ring. The ortho-position is favored due to the directing effect of the hydroxyl group.

Post-Synthetic Purification and Isolation Techniques

Following the synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) through the condensation of 2-cyclohexyl-p-cresol with formaldehyde, purification is necessary to remove unreacted starting materials, byproducts, and catalyst residues.

Recrystallization Processes for Product Enrichment

Recrystallization is a widely used technique for the purification of solid organic compounds. For 2,2'-Methylenebis(6-cyclohexyl-p-cresol), cyclohexane (B81311) has been reported as a suitable solvent for recrystallization. The process involves dissolving the crude product in a hot solvent and then allowing it to cool, which leads to the formation of crystals of the purified compound. The solubility of the compound in the chosen solvent should be high at elevated temperatures and low at room temperature to ensure a good recovery of the purified product. Multiple recrystallization steps may be necessary to achieve the desired level of purity.

Chromatographic Purification Methods for Purity Enhancement

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures. For bisphenolic compounds like 2,2'-Methylenebis(6-cyclohexyl-p-cresol), High-Performance Liquid Chromatography (HPLC) is a suitable method for both analysis and purification. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid can be effective for the separation of such compounds. sielc.com The purity of the final product can be assessed by HPLC, with commercial standards often exceeding 95% purity. cymitquimica.comlabproinc.com

| Technique | Details | Reference |

|---|---|---|

| Recrystallization | Cyclohexane as a solvent. | General knowledge, specific patent not cited due to exclusion criteria. |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase with C18 column; Mobile phase of acetonitrile/water with acid modifier. | sielc.com |

Derivatization and Functionalization Strategies

Derivatization and functionalization involve the chemical modification of a compound to alter its properties or to introduce new functional groups. For hindered phenols, common derivatization strategies include modification of the phenolic hydroxyl group or substitution on the aromatic ring. nih.govnih.gov These modifications can be used to enhance solubility, improve antioxidant activity, or create new molecules with specific applications.

However, a review of the available scientific literature did not yield specific examples of derivatization or functionalization strategies that have been applied to 2,2'-Methylenebis(6-cyclohexyl-p-cresol). While general methods for the derivatization of phenols are well-established, their specific application to this particular compound is not documented in the searched sources.

An in-depth analysis of the chemical compound 2,2'-Methylenebis(6-cyclohexyl-p-cresol) reveals specific areas of interest within its synthetic methodologies and chemical transformations. This article focuses exclusively on the documented chemical modifications aimed at enhancing its inherent properties and the synthesis of specific derivatives intended to produce synergistic effects.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-6-[(3-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O2/c1-18-13-22(26(28)24(15-18)20-9-5-3-6-10-20)17-23-14-19(2)16-25(27(23)29)21-11-7-4-8-12-21/h13-16,20-21,28-29H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNMPWVTPUHKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052081 | |

| Record name | 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4066-02-8 | |

| Record name | 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4066-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Methylenebis(6-cyclohexyl-p-cresol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004066028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-methylenebis[6-cyclohexyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis[6-cyclohexyl-p-cresol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6825HV3123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Chemical Modification for Enhanced Antioxidant Properties

Mechanistic Investigations of Antioxidant Activity

Role of Hindered Phenol (B47542) Moieties in Radical Scavenging

The antioxidant capability of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is fundamentally derived from its identity as a sterically hindered phenolic compound. researchgate.net The primary mechanism of action for phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl (-OH) group to a highly reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction. researchgate.netmdpi.com

This process can be represented by the following reaction: Phenol-OH + R• → Phenol-O• + RH

The key to the effectiveness of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) lies in the stability of the resulting phenoxyl radical (Phenol-O•). The bulky cyclohexyl groups located at the ortho position to each hydroxyl group provide significant steric hindrance. researchgate.net This steric shielding serves two critical purposes:

It prevents the phenoxyl radical from participating in further undesirable reactions that could re-initiate oxidation.

It enhances the stability of the radical, making the initial hydrogen donation more favorable.

Pathways of Oxidative Degradation Inhibition in Polymeric Systems

In polymeric systems, oxidative degradation is a radical chain reaction involving initiation, propagation, and termination steps. Antioxidants like 2,2'-Methylenebis(6-cyclohexyl-p-cresol) function as "chain-breaking" antioxidants by intervening in this cycle, primarily during the propagation stage.

The typical auto-oxidation cycle in a polymer (PH) proceeds as follows:

Initiation: Formation of initial polymer alkyl radicals (P•) due to heat, UV light, or mechanical stress.

Propagation:

P• + O₂ → POO• (Polymer peroxy radical)

POO• + PH → POOH (Polymer hydroperoxide) + P•

The newly formed polymer alkyl radical (P•) continues the chain reaction. 2,2'-Methylenebis(6-cyclohexyl-p-cresol), represented as (AH), inhibits this process by donating a hydrogen atom to the propagating peroxy radical (POO•), which is the principal chain-carrying species.

Inhibition Step: POO• + AH → POOH + A•

This step forms a stable, non-reactive or poorly reactive antioxidant radical (A•), which is incapable of abstracting a hydrogen atom from the polymer chain, thus breaking the propagation cycle. ontosight.ai The resulting polymer hydroperoxides (POOH) are more stable than the propagating radicals and can be subsequently decomposed by other types of stabilizers (hydroperoxide decomposers) used in concert with phenolic antioxidants.

Correlation between Molecular Structure and Antioxidant Efficacy

The antioxidant efficacy of a phenolic compound is not uniform and is highly dependent on its molecular architecture. For 2,2'-Methylenebis(6-cyclohexyl-p-cresol), several structural features synergistically contribute to its high performance.

Bisphenol Structure: The presence of two phenolic hydroxyl groups in a single molecule increases the stoichiometric number of radicals that can be scavenged per molecule. Studies on dimeric phenolic structures have shown enhanced radical-scavenging activity compared to their monomeric precursors. nih.gov

Methylene (B1212753) Bridge: The flexible methylene bridge (-CH₂-) linking the two phenolic rings allows for optimal spatial orientation of the hydroxyl groups, facilitating their interaction with radical species within the polymer matrix.

Cyclohexyl Substituents: Compared to other alkyl groups like tert-butyl, the cyclohexyl groups provide substantial steric hindrance, which is critical for stabilizing the phenoxyl radical. The size and conformation of these groups are optimized to protect the radical center without completely obstructing the approach of the free radicals that need to be scavenged.

Para-Methyl Group: The electron-donating methyl group at the para-position to the hydroxyl group increases the electron density on the phenolic ring. This electronic effect can lower the O-H bond dissociation enthalpy, making the hydrogen atom easier to abstract by a free radical and thus increasing the rate of the scavenging reaction. researchgate.net

The relationship between structure and activity is often quantified by comparing key antioxidant parameters for different compounds, as illustrated in the hypothetical data table below based on findings for analogous compounds.

| Compound Feature | Structural Moiety | Effect on Antioxidant Efficacy | Relevant Parameter |

|---|---|---|---|

| Steric Hindrance | Ortho-Cyclohexyl Groups | Increases stability of phenoxyl radical | Inhibition Rate Constant (kinh) |

| H-Donating Groups | Two Phenolic -OH Groups | Increases stoichiometric factor (n) | Radicals scavenged per molecule |

| Electronic Effect | Para-Methyl Group | Lowers O-H Bond Dissociation Enthalpy (BDE) | Reaction Energetics |

| Overall Structure | Methylene-Bridged Bisphenol | High thermal stability and polymer compatibility | Performance at high temperatures |

Theoretical Studies of Radical Interception and Stabilization

Computational chemistry provides powerful tools for investigating the mechanisms of antioxidant action at a molecular level. Theoretical studies, particularly those using Density Functional Theory (DFT), can elucidate the energetics and electronic properties that govern the radical scavenging process. nih.gov

Computational Analysis of Hydrogen Atom Transfer Mechanisms

The primary radical scavenging action of phenolic antioxidants occurs via a Hydrogen Atom Transfer (HAT) mechanism. frontiersin.org The feasibility and rate of this reaction are strongly correlated with the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a weaker bond, facilitating easier hydrogen donation to a free radical.

| Mechanism | Key Parameter | Significance for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | O-H Bond Dissociation Enthalpy (BDE) | A lower BDE value facilitates faster H-atom donation to radicals. The electron-donating p-methyl group contributes to lowering the BDE. |

| Sequential Proton-Loss Electron-Transfer (SPLET) | Proton Affinity (PA) and Ionization Potential (IP) | This pathway is more dominant in polar solvents. In non-polar polymer matrices, HAT is generally the predominant mechanism. |

Electronic Structure Calculations for Radical Intermediates

Once the hydrogen atom is donated, the resulting phenoxyl radical's stability is paramount. Electronic structure calculations are used to analyze the properties of this radical intermediate. A key aspect of this analysis is the mapping of the spin density distribution. In the phenoxyl radical of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), calculations would show that the unpaired electron is not localized on the oxygen atom but is delocalized over the entire π-system of the aromatic ring.

This delocalization, coupled with the steric protection afforded by the ortho-cyclohexyl groups, significantly reduces the radical's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also provide insights. For a good phenolic antioxidant, the HOMO energy is relatively high, which corresponds to its ability to donate an electron (or hydrogen atom), a crucial aspect of its antioxidant function. nih.gov

Applications in Polymer Stabilization and Materials Science

Stabilization of Polyolefinic Materials Against Thermo-oxidative Degradation

Thermo-oxidative degradation is a primary concern for polyolefinic materials like polyethylene (B3416737) and polypropylene (B1209903), especially during high-temperature processing and long-term end-use. This degradation leads to undesirable changes such as discoloration, brittleness, and a decrease in mechanical strength. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is employed to mitigate these effects. As a bisphenolic compound, it offers excellent antioxidant efficiency.

In polyethylene (PE) and polypropylene (PP) systems, the incorporation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) provides crucial stability during melt processing and subsequent service life. During extrusion and molding, high temperatures in the presence of oxygen can cause a significant decrease in the polymer's molecular weight and an increase in its melt flow index (MFI), indicative of degradation. This antioxidant helps to preserve the polymer's intended rheological properties by scavenging the radicals formed during thermal stress.

Table 1: Illustrative Performance of Hindered Phenolic Antioxidants in Polypropylene This table presents typical data for high-performance hindered phenolic antioxidants to illustrate their effect on polypropylene. Specific data for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) may vary.

| Property | Unstabilized PP | PP with Hindered Phenolic Antioxidant |

| Melt Flow Index (g/10 min) after multiple extrusions | Significant Increase | Minimal Change |

| Oxidation Induction Time (OIT) at 200°C (minutes) | < 5 | > 60 |

| Yellowness Index after Heat Aging | High | Low |

The long-term thermal stability of polymers is essential for applications where they are exposed to elevated temperatures for extended periods. The molecular weight and structural characteristics of hindered phenolic antioxidants influence their effectiveness in providing long-term heat aging (LTHA) performance. specialchem.com High molecular weight antioxidants, such as 2,2'-Methylenebis(6-cyclohexyl-p-cresol), are preferred due to their lower volatility, which ensures they remain within the polymer matrix to provide lasting protection. alpha-plast.com.ua

The evaluation of long-term stability involves aging polymer samples in ovens at high temperatures and periodically testing for the retention of mechanical properties like tensile strength and elongation at break. The addition of an effective antioxidant results in a significantly longer time to failure or embrittlement. For polyolefins, a combination of a phenolic primary antioxidant with a secondary antioxidant, such as a phosphite (B83602) or a thioether, often provides synergistic protection, preserving the polymer's integrity during both processing and long-term use. specialchem.comalpha-plast.com.ua

Utilization in Elastomeric Compositions

Elastomers, characterized by their high degree of flexibility and resilience, are susceptible to degradation from heat, oxygen, and ozone, which can compromise their mechanical properties. 2,2'-Methylenebis(6-cyclohexyl-p-cresol), also known by trade names such as Vulkanox ZKF and Antioxidant ZKF, is used to stabilize these materials. 2017erp.com

In the rubber and tire industry, antioxidants are indispensable additives. Unsaturated elastomers, such as natural rubber (NR) and styrene-butadiene rubber (SBR), contain double bonds in their polymer chains that are particularly vulnerable to oxidative attack. This degradation can lead to hardening, loss of elasticity, and the formation of surface cracks (crazing). lanxess.com 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is incorporated into rubber formulations to protect against these aging processes. lanxess.com Its non-staining nature makes it suitable for light-colored or transparent rubber products.

The mechanism of protection in elastomers involves the antioxidant intercepting peroxy radicals that are formed during the oxidation cycle. This action prevents the chain scission and cross-linking reactions that lead to the deterioration of the rubber's physical properties. The effectiveness of an antioxidant in a rubber vulcanizate can be assessed by comparing the mechanical properties (e.g., tensile strength, elongation at break, hardness) before and after accelerated aging tests.

Table 2: Representative Mechanical Properties of an SBR Vulcanizate With and Without a Hindered Phenolic Antioxidant After Thermal Aging This table shows typical results for a generic hindered phenolic antioxidant in an SBR formulation to demonstrate its protective effects. Specific performance of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) may differ.

| Property | Test Condition | Unstabilized SBR | SBR with Hindered Phenolic Antioxidant |

| Tensile Strength Retention (%) | 72 hrs @ 100°C | 65% | 90% |

| Elongation at Break Retention (%) | 72 hrs @ 100°C | 50% | 85% |

| Hardness Change (Shore A points) | 72 hrs @ 100°C | +10 | +3 |

Stabilizer Function in Engineering Plastics and Specialty Resins

Beyond polyolefins and elastomers, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) also functions as a thermal stabilizer in various engineering plastics and specialty resins. 2017erp.com These materials are often processed at higher temperatures than commodity plastics, making effective stabilization against thermal-oxidative degradation during processing paramount. A technical datasheet for its synonym, Antioxidant ZKF, explicitly lists its use for stabilizing polymer blends and alloys such as PC/ABS (polycarbonate/acrylonitrile butadiene styrene) and PA/ABS (polyamide/acrylonitrile butadiene styrene), as well as individual polymers like TPU (thermoplastic polyurethane), ABS, and PA (polyamide). 2017erp.com In these systems, it prevents degradation that can lead to loss of impact strength, discoloration, and changes in surface appearance.

Influence on Crosslinking Density in Epoxy Resin Systems

While primarily recognized as an antioxidant, the phenolic nature of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) allows it to participate in the curing reactions of epoxy resins. The hydroxyl groups on the molecule can react with epoxy groups, influencing the final crosslink density of the cured system. This participation can affect the network structure, potentially leading to modifications in the thermal and mechanical properties of the resulting thermoset. The extent of this influence is dependent on the specific formulation, including the type of epoxy resin and the primary curing agent used.

Stabilization of Polyacetals and Polyoxymethylene Copolymers

Polyacetals, and specifically polyoxymethylene (POM) copolymers, are susceptible to thermal degradation, which can compromise their mechanical integrity. 2,2'-Methylenebis(6-cyclohexyl-p-cresol) serves as an effective thermal stabilizer for these polymers. Its primary function is to interrupt the auto-oxidative degradation cycle by scavenging free radicals that are formed at elevated temperatures. This action prevents chain scission and preserves the molecular weight of the polymer, thereby maintaining its physical properties during processing and end-use applications.

Synergistic Antioxidant Systems

The performance of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) as a primary antioxidant is significantly enhanced when used in combination with other types of stabilizers, creating synergistic systems that offer comprehensive protection to the polymer.

Combinations with Organophosphites for Enhanced Performance

Organophosphites act as secondary antioxidants, functioning as hydroperoxide decomposers. In the process of polymer degradation, hydroperoxides are formed and can break down into highly reactive radicals. While 2,2'-Methylenebis(6-cyclohexyl-p-cresol) scavenges the initial free radicals, organophosphites work to neutralize the hydroperoxide precursors. This dual-action approach is highly effective; the organophosphite prevents the proliferation of radicals from hydroperoxide decomposition, thus reducing the demand on the primary phenolic antioxidant and extending the long-term stability of the polymer.

Integration with Sulfur-Containing Compounds for Comprehensive Stabilization

Similar to organophosphites, sulfur-containing compounds, such as thioethers, also function as hydroperoxide decomposers. When used in conjunction with 2,2'-Methylenebis(6-cyclohexyl-p-cresol), they provide a robust stabilization package. The thioether compound targets and neutralizes hydroperoxides, complementing the radical scavenging activity of the phenolic antioxidant. This synergistic interaction is particularly beneficial in applications requiring long-term thermal stability.

Co-Stabilization with Light Stabilizers to Mitigate Photo-oxidation

Exposure to ultraviolet (UV) light can initiate degradation in many polymers through a process known as photo-oxidation. To counteract this, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is often used with light stabilizers. This co-stabilization typically involves two main types of light stabilizers: UV absorbers and Hindered Amine Light Stabilizers (HALS). UV absorbers function by absorbing harmful UV radiation and dissipating it as heat. HALS, on the other hand, are extremely efficient radical scavengers that are not consumed in the stabilization process. The combination of the phenolic antioxidant's ability to scavenge radicals formed during initial photo-oxidation and the protective mechanisms of UV absorbers and HALS provides comprehensive protection against the damaging effects of UV light.

Structure-Performance Relationships in Polymer Matrices

The effectiveness of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) as an antioxidant is intrinsically linked to its molecular structure. The two phenolic hydroxyl groups are the primary active sites, responsible for donating hydrogen atoms to neutralize free radicals. The stability of the resulting phenoxyl radical is crucial for its antioxidant efficiency.

Environmental Behavior and Degradation Pathways

Environmental Distribution and Partitioning

The distribution of a chemical in the environment is governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Fugacity models are valuable tools for predicting the environmental compartment into which a chemical is likely to partition. For the related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, Level III fugacity modeling provides an estimation of its environmental distribution. scielo.org.za This model predicts that if the substance is released into the aquatic environment, the majority of it would be distributed into the sediment. scielo.org.za If released into the air or soil, the model suggests that the soil would be the primary receiving compartment. scielo.org.za Given the structural similarities, a similar partitioning behavior would be expected for 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Table 1: Predicted Environmental Distribution based on Fugacity Level III Modeling for a Structurally Similar Compound

| Release Compartment | Primary Receiving Compartment | Secondary Receiving Compartment(s) |

|---|---|---|

| Aquatic | Sediment | Water |

| Soil | Soil | - |

| Air | Soil | - |

The tendency of a chemical to adsorb to soil and sediment is a key factor in its environmental mobility and bioavailability. Chemicals with high sorption potential are less likely to be mobile in the environment and may accumulate in sediment and soil. The fugacity modeling for the analogue compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, indicates a strong affinity for soil and sediment, suggesting that sorption to particulate surfaces is a significant process. scielo.org.za This is consistent with the expected behavior of a compound with low water solubility and a relatively high molecular weight. The cyclohexyl groups in 2,2'-Methylenebis(6-cyclohexyl-p-cresol) would likely contribute to a high octanol-water partition coefficient (Kow), further indicating a propensity for sorption to organic matter in soil and sediment.

Biodegradation Assessment

Biodegradation is a primary pathway for the removal of organic chemicals from the environment. The rate and extent of biodegradation determine a compound's persistence.

Studies on the biodegradability of the related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, in aquatic environments have shown it to be not readily biodegradable. scielo.org.za In a 28-day study corresponding to OECD Guideline 301C, the compound exhibited 0% biodegradation based on Biochemical Oxygen Demand (BOD) and 1% based on High-Performance Liquid Chromatography (HPLC) analysis. scielo.org.za This suggests that the microbial communities in standard aquatic tests are not capable of significantly degrading this type of molecule within the timeframe of the study. The bulky cyclohexyl groups and the stable methylene (B1212753) bridge in 2,2'-Methylenebis(6-cyclohexyl-p-cresol) likely confer a high degree of resistance to microbial attack.

Table 2: Biodegradation Data for a Structurally Similar Compound (OECD 301C)

| Test Duration (days) | Biodegradation (% based on BOD) | Biodegradation (% based on HPLC) | Result |

|---|---|---|---|

| 28 | 0 | 1 | Not readily biodegradable |

Based on the lack of ready biodegradability, it can be inferred that 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is likely to be persistent in the environment. scielo.org.za Its tendency to partition to soil and sediment, coupled with its resistance to microbial degradation, suggests that it could accumulate in these matrices over time. scielo.org.za Long-term persistence can lead to prolonged exposure for organisms inhabiting these environments.

Abiotic Degradation Mechanisms

Photochemical Degradation under UV Irradiation

Currently, there is a notable absence of specific research data in publicly available scientific literature concerning the photochemical degradation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) when exposed to UV irradiation. While photolysis is a recognized degradation pathway for many organic compounds in the environment, detailed studies outlining the reaction kinetics, quantum yields, and transformation products for this specific antioxidant under UV light have not been documented. The complex structure, featuring multiple aromatic rings and cyclohexyl groups, suggests that photodegradation could occur, but without experimental data, the specific pathways and the resulting photoproducts remain speculative.

Oxidative and Reductive Chemical Degradation in Water

Detailed studies on the oxidative and reductive chemical degradation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in aqueous environments are limited. However, insights into its potential oxidative degradation can be drawn from research on structurally similar phenolic antioxidants.

One study investigated the catalytic ozonation of 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452), a compound with a similar bis-phenolic structure. nih.gov This study demonstrated that the compound could be efficiently degraded through catalytic ozonation, a process that generates highly reactive hydroxyl radicals. nih.gov The degradation mechanism involved the attack of these radicals on the molecule. nih.gov Given the structural similarities, it is plausible that 2,2'-Methylenebis(6-cyclohexyl-p-cresol) could also be susceptible to degradation by strong oxidizing agents like ozone and hydroxyl radicals present in some water treatment processes or natural waters.

Information regarding the reductive degradation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in water is not available in current scientific literature. Reductive degradation typically occurs in anoxic or anaerobic environments, but the specific reactions and transformation products for this compound under such conditions have not been reported.

Identification of Environmental Transformation Products and Metabolites

Direct identification of environmental transformation products and metabolites of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) has not been a subject of extensive research. However, based on the degradation pathways of analogous compounds, potential transformation products can be hypothesized.

In the catalytic ozonation study of the related compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), several oxidation products were identified using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov These products resulted from the cleavage of the parent molecule and further oxidation reactions. nih.gov

Table 1: Potential Oxidation Products based on an Analogous Compound This table lists oxidation products identified from the degradation of the structurally similar compound 2,2'-methylenebis(4-methyl-6-tert-butylphenol) and are presented here as hypothetical examples of the types of products that could be formed from 2,2'-Methylenebis(6-cyclohexyl-p-cresol). nih.gov

| Product Name | Chemical Formula |

| 3,5-bis(1,1-dimethylethyl)phenol | C₁₄H₂₂O |

| 2-hydroxyhexanoic acid | C₆H₁₂O₃ |

| 2-propenoic acid, 1,1-dimethylethyl ester | C₇H₁₂O₂ |

| Butanoic acid, 2-methyl-, methyl ester | C₆H₁₂O₂ |

| Propanoic acid, 2,2-dimethyl- | C₅H₁₀O₂ |

Source: Adapted from research on the catalytic ozonation of a structurally similar compound. nih.gov

These findings suggest that the environmental degradation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) would likely lead to the formation of smaller, more polar molecules through the breakdown of the parent structure. However, without specific studies on the target compound, the exact identity and environmental fate of its transformation products and metabolites remain unknown.

Advanced Analytical Characterization Techniques

Chromatographic Separation and Quantification

Chromatography is a cornerstone for the analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), providing powerful tools for its separation from complex mixtures and for precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and performing quantitative analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). The method is widely used for quality control in manufacturing and for analyzing the compound in polymer extracts. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Researchers have developed specific HPLC methods for the determination of this compound in materials like polypropylene (B1209903). For instance, a method might use an isocratic elution with a mobile phase consisting of a methanol (B129727) and water mixture on a C18 column, with UV detection typically set around 280 nm, where the phenolic structure exhibits strong absorbance. The precision of these methods is often high, with relative standard deviations (RSD) for replicate injections being less than 2%.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol/Water (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

| Temperature | 30°C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

For the identification and analysis of trace amounts of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. It is particularly useful for analyzing volatile and semi-volatile compounds that can be thermally vaporized without decomposition. The high molecular weight of this compound requires high-temperature capillary columns and specific temperature programming for successful elution.

Prior to GC-MS analysis, a derivatization step, such as silylation, is often employed to increase the volatility and thermal stability of the phenolic hydroxyl groups. The mass spectrometer provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for the compound, which can be compared against spectral libraries. This makes GC-MS an invaluable tool for confirming the presence of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) as a migrant from food contact materials or as a residual in polymers.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

UPLC is ideally suited for high-throughput screening environments, such as in industrial quality control, where large numbers of samples need to be analyzed rapidly. A UPLC method can reduce the analysis time for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) from over 10 minutes (typical for HPLC) to just a few minutes, without compromising the quality of the separation. This efficiency gain significantly increases laboratory productivity.

Preparative Liquid Chromatography for Impurity Isolation

When impurities are detected during analytical chromatography, Preparative Liquid Chromatography (preparative LC) is used to isolate them in sufficient quantities for structural identification. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

By collecting fractions of the eluent at specific times corresponding to the impurity peaks, researchers can isolate milligrams or even grams of an unknown substance. These isolated impurities can then be subjected to further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to determine their exact chemical structure. This is a critical step in understanding the synthesis process and ensuring the final product's purity.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) provides a unique molecular fingerprint.

Key characteristic absorption bands in its FTIR spectrum confirm its structure. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations typically observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Table 2: Key FTIR Absorption Bands for 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~2925, 2850 | C-H Stretch | Cyclohexyl & Methylene (B1212753) |

| ~1600, 1480 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS, ESI-QTOF, LC-MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the definitive identification of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). It provides precise information on the compound's molecular weight and elemental composition, and through fragmentation analysis, offers insights into its chemical structure.

High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF), are capable of confirming the molecular formula of the compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion, the elemental composition can be verified. For 2,2'-Methylenebis(6-cyclohexyl-p-cresol), the expected molecular formula is C27H36O2, corresponding to a precise monoisotopic mass. nih.gov

Molecular Identity of 2,2'-Methylenebis(6-cyclohexyl-p-cresol)

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C27H36O2 | nih.gov |

| Average Molecular Weight | 392.58 g/mol | chemspider.com |

| Monoisotopic Mass | 392.27153 Da | nih.gov |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides a structural fingerprint of the molecule. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the parent molecule is often ionized softly to form a precursor ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode. dphen1.comnih.gov This precursor ion is then fragmented through collision-induced dissociation to produce a unique pattern of product ions.

While a detailed fragmentation pathway for this specific compound is not extensively published, analysis of structurally similar bisphenolic compounds reveals common fragmentation patterns. dphen1.comnih.govthermofisher.com The most probable fragmentation for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) involves the cleavage of the methylene bridge connecting the two phenolic rings. Other characteristic fragmentations would include the loss of the cyclohexyl group. Gas Chromatography-Mass Spectrometry (GC-MS) data available for this compound shows prominent peaks at m/z values of 190, 203, and 121, which correspond to various fragments of the parent structure. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations within a sample, yielding a unique "vibrational fingerprint" for compound identification. A Raman spectrum for 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is available in spectral databases. nih.gov

The spectrum of this compound would exhibit characteristic bands corresponding to its distinct functional groups. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Strong bands from the cyclohexyl and methyl groups would be prominent in the 2850-3000 cm⁻¹ range.

Phenolic O-H stretching: A characteristically broad band in the 3200-3600 cm⁻¹ region.

Aromatic Ring Vibrations: Multiple bands, including C=C stretching, would appear in the 1400-1650 cm⁻¹ region, which are characteristic of the substituted benzene (B151609) rings.

Cyclohexyl Ring Vibrations: Bending and rocking vibrations specific to the cyclohexyl moiety would be present in the fingerprint region (below 1400 cm⁻¹).

This unique combination of vibrational modes allows for the unambiguous identification of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) and can be used to distinguish it from other related phenolic antioxidants.

Application of Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in complex matrices, such as polymer formulations. wordpress.com The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose. lcms.czresearchgate.net

In a typical application, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) might be used as an antioxidant to prevent the degradation of a polymer like polyethylene (B3416737) or polypropylene. wordpress.com To quantify its concentration or identify it as an additive, the following workflow is often employed:

Sample Preparation: The polymer sample is first dissolved in a suitable solvent. A non-solvent is then added to precipitate the polymer matrix, leaving the smaller additive molecules, including the target compound, in the solution. shodexhplc.com

Chromatographic Separation (LC): The resulting extract is injected into a High-Performance Liquid Chromatography (HPLC) system. Using a reversed-phase column, the components of the mixture are separated based on their differing polarities. 2,2'-Methylenebis(6-cyclohexyl-p-cresol), being a relatively nonpolar molecule, is well-retained and elutes at a characteristic time, separating it from other additives and residual matrix components. lcms.cz

Spectrometric Detection (MS): As the compound elutes from the LC column, it is introduced directly into the ion source of a mass spectrometer. The MS provides highly selective and sensitive detection. It confirms the identity of the eluting peak by measuring its mass-to-charge ratio, which must match that of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). researchgate.net Further confirmation can be achieved by performing MS/MS to match the fragmentation pattern.

This hyphenated LC-MS approach provides the high degree of certainty required for both qualitative identification and precise quantitative analysis of the antioxidant in finished products, making it essential for quality control and material characterization. wordpress.comlcms.cz

Computational Chemistry and Molecular Modeling Studies

Theoretical Investigations of Molecular Conformation and Stability

The molecular conformation of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is largely dictated by the rotational freedom around the single bonds connecting the methylene (B1212753) bridge to the two cresol (B1669610) rings and the bonds connecting the cyclohexyl groups to the aromatic rings. The bulky cyclohexyl groups in the ortho position to the hydroxyl groups create significant steric hindrance. This hindrance influences the orientation of the hydroxyl groups, which are the active sites for radical scavenging. Molecular mechanics and Density Functional Theory (DFT) are common methods used to determine the most stable conformations (global minima on the potential energy surface) of such molecules. rsc.orgnih.gov

Key conformational parameters that would be investigated in a theoretical study include:

Dihedral angles: The angles between the planes of the two aromatic rings.

Hydroxyl group orientation: The orientation of the -OH groups with respect to the aromatic rings and the methylene bridge.

Cyclohexyl group conformation: The chair, boat, or twist-boat conformations of the cyclohexyl rings.

The stability of different conformers can be ranked by their calculated energies. The most stable conformation is expected to be one that minimizes steric clashes between the bulky substituents. This steric protection of the hydroxyl group is a key feature of hindered phenolic antioxidants, preventing unwanted side reactions and enhancing their stability and effectiveness at high temperatures. rsc.org

Below is a hypothetical data table illustrating the kind of results a conformational analysis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) might yield.

| Parameter | Conformer A | Conformer B | Conformer C |

| Relative Energy (kcal/mol) | 0.00 | +2.5 | +5.1 |

| Aromatic Ring Dihedral Angle (°) | 110 | 180 | 60 |

| O-H Bond Dissociation Enthalpy (kcal/mol) | 85.2 | 86.1 | 84.5 |

Note: This data is illustrative and not from an actual study on 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Molecular Dynamics Simulations of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) in Polymer Matrices

Molecular dynamics (MD) simulations are a powerful technique to study the dynamic behavior of molecules over time. For an antioxidant used in polymers, MD simulations can provide critical information on its dispersion, diffusion, and interaction within the polymer matrix. chemrxiv.orgacs.org While specific MD studies on 2,2'-Methylenebis(6-cyclohexyl-p-cresol) are not prevalent, the methodology has been applied to other antioxidants like butylated hydroxytoluene (BHT) in polyethylene (B3416737). chemrxiv.orgacs.org

In a typical MD simulation, a model system is constructed consisting of the antioxidant molecules and polymer chains (e.g., polyethylene or polypropylene). The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion for this system, tracking the positions and velocities of all atoms over time.

From these simulations, several key properties can be calculated:

Diffusion Coefficient: This quantifies the mobility of the antioxidant within the polymer. A higher diffusion coefficient might lead to faster migration to the surface and potential loss of the antioxidant.

Radial Distribution Function: This describes the probability of finding polymer atoms at a certain distance from the antioxidant molecule, revealing how the antioxidant structures the local polymer environment.

Interaction Energy: This quantifies the strength of the interaction between the antioxidant and the polymer chains, which is crucial for its compatibility and retention in the matrix.

The following table illustrates typical data that could be obtained from an MD simulation study.

| Property | Value | Units |

| Diffusion Coefficient at 450 K | 1.5 x 10⁻⁸ | cm²/s |

| Interaction Energy with Polyethylene | -45.2 | kcal/mol |

| Radius of Gyration | 6.8 | Å |

Note: This data is hypothetical and based on general expectations for a molecule of this type in a polymer matrix.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Antioxidant Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. scienceopen.comnih.govbohrium.com For phenolic antioxidants, QSAR models can be developed to predict their antioxidant performance, often measured by parameters like the rate constant for reaction with peroxyl radicals or the Trolox equivalent antioxidant capacity (TEAC). bohrium.comresearchgate.net

The development of a QSAR model for a class of compounds including 2,2'-Methylenebis(6-cyclohexyl-p-cresol) would involve several steps:

Data Collection: Gathering a dataset of phenolic compounds with experimentally measured antioxidant activities.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the antioxidant activity.

Model Validation: The predictive power of the model is assessed using statistical metrics and external test sets.

Key molecular descriptors often used in QSAR studies of phenolic antioxidants include: researchgate.net

Electronic Descriptors: Energy of the Highest Occupied Molecular Orbital (HOMO), ionization potential, and O-H bond dissociation enthalpy (BDE). researchgate.net

Topological Descriptors: Molecular connectivity indices and shape descriptors.

Physicochemical Descriptors: LogP (lipophilicity) and molar refractivity.

A validated QSAR model could then be used to predict the antioxidant activity of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) and other structurally similar compounds, guiding the design of new antioxidants with enhanced performance. scienceopen.com

The table below shows examples of descriptors that would be relevant for a QSAR model of phenolic antioxidants.

| Descriptor | Description | Relevance to Antioxidant Activity |

| O-H Bond Dissociation Enthalpy (BDE) | The energy required to break the phenolic O-H bond homolytically. | A lower BDE generally indicates a better radical scavenging ability. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | A lower IP can facilitate electron transfer to radical species. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences the antioxidant's solubility and distribution in different phases. |

| Steric Parameters | Descriptors that quantify the bulkiness of substituents. | Affects the accessibility of the hydroxyl group and the stability of the resulting phenoxy radical. |

Molecular Docking and Binding Affinity Studies with Relevant Macromolecules (e.g., Enzymes involved in xenobiotic metabolism)

As a xenobiotic compound, 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is subject to metabolism in biological systems. The primary enzymes responsible for the metabolism of such compounds are the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs). nih.govnih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It can be used to study the binding of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) to the active sites of these metabolic enzymes.

A molecular docking study would involve:

Obtaining the 3D structures: The crystal structure of the target enzyme (e.g., a specific CYP isoform) is obtained from a protein data bank. The 3D structure of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is generated and optimized.

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the antioxidant in the enzyme's active site.

Scoring and Analysis: The binding poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the antioxidant and the enzyme's amino acid residues. nih.gov

Such studies can predict which CYP or UGT isoforms are most likely to metabolize 2,2'-Methylenebis(6-cyclohexyl-p-cresol) and can provide insights into the potential formation of metabolites. rsc.org For instance, docking could reveal whether the hydroxyl groups or the aromatic rings are positioned favorably for oxidation by the heme group in a CYP enzyme. researchgate.net

The following table provides a hypothetical summary of results from a molecular docking study.

| Enzyme Isoform | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Metabolic Site |

| CYP2C9 | -8.5 | Phe114, Ala297, Leu366 | Aromatic Ring Hydroxylation |

| CYP3A4 | -7.9 | Arg105, Ser119, Ile301 | Hydroxyl Group |

| UGT1A6 | -9.2 | His39, Phe139, Trp401 | Hydroxyl Group (Glucuronidation) |

Note: This data is illustrative and not based on experimental or computational results for 2,2'-Methylenebis(6-cyclohexyl-p-cresol).

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthesis Routes

Traditional synthesis of bisphenolic compounds often involves organic solvents and strong acid catalysts. google.com Modern research, guided by the principles of green chemistry, aims to develop more environmentally benign and cost-effective manufacturing processes. researchgate.net

Key areas of investigation include:

Bio-based Feedstocks: A primary goal is to replace fossil fuel-derived precursors with renewable ones. Research is exploring the conversion of biomass, such as lignin, into platform chemicals like cyclohexylphenols. rsc.orgrsc.org This approach aligns with the broader shift toward a circular economy by valorizing abundant biological resources. rsc.org

Green Solvents and Catalysts: A significant advancement involves replacing organic solvents with water. google.com The use of aqueous media not only reduces volatile organic compound (VOC) emissions but can also simplify product separation. google.com Furthermore, there is a strong push to substitute conventional acid catalysts with solid acid catalysts, zeolites, or enzyme-based systems. nih.govjuniperpublishers.com Enzymatic polymerization, for instance, offers a highly specific and efficient method for creating phenolic polymers under mild conditions. researchgate.netnih.gov

Process Intensification: Research into one-pot synthesis and continuous flow reactors aims to improve energy efficiency, reduce reaction times, and minimize waste generation compared to traditional batch processes. rsc.org

| Parameter | Traditional Synthesis Route | Emerging Green Synthesis Route |

|---|---|---|

| Starting Materials | Fossil fuel-derived (e.g., phenol (B47542), cresol) | Bio-based feedstocks (e.g., lignin, hydroxycinnamic acids) rsc.org |

| Solvent | Organic solvents | Water, supercritical fluids, or solventless conditions google.commdpi.com |

| Catalyst | Strong mineral acids (e.g., sulfuric acid, hydrochloric acid) google.comjuniperpublishers.com | Enzymes (e.g., peroxidases, laccases), solid acids, biocatalysts researchgate.netnih.gov |

| Reaction Conditions | High temperature and pressure | Mild temperature and atmospheric pressure nih.gov |

| Byproducts/Waste | Significant generation of hazardous waste | Reduced waste, often biodegradable byproducts |

Design of Novel Molecular Architectures for Tailored Performance

While 2,2'-Methylenebis(6-cyclohexyl-p-cresol) is highly effective, the demand for specialized polymers requires antioxidants with tailored properties. Future research is focused on modifying its core structure to enhance performance characteristics. The relationship between molecular structure and antioxidant efficiency is a key area of study, with modifications to steric hindrance and the linkage of phenol groups being of particular interest. researchgate.net

Strategic modifications being explored include:

Altering Steric Hindrance: The cyclohexyl groups provide significant steric hindrance, which is crucial for the stability of the resulting phenoxy radical. vinatiorganics.com Research is underway to substitute these with other bulky groups to fine-tune solubility in specific polymer matrices and improve antioxidant activity. researchgate.net

Modifying the Methylene (B1212753) Bridge: The methylene bridge dictates the flexibility and spatial orientation of the two phenolic rings. kpi.ua Scientists are investigating the replacement of this bridge with other functional groups (e.g., ether, sulfide, or longer alkyl chains) to alter the molecule's polarity, thermal stability, and interaction with other stabilizers. researchgate.net

Oligomerization and Polymerization: To combat issues of volatility and migration, especially in high-temperature applications, researchers are developing oligomeric and polymeric versions of hindered phenols. partinchem.com Creating higher molecular weight structures effectively anchors the antioxidant functionality within the polymer matrix. partinchem.com This can be achieved through controlled polymerization of phenolic monomers. nih.gov

Introduction of Secondary Functional Groups: Incorporating additional functional groups, such as esters or amides, can create multifunctional additives. tandfonline.com For example, adding a UV-absorbing moiety to the structure could result in a single molecule that provides both antioxidant and light-stabilizing functions.

| Structural Modification | Target Property | Rationale | Reference Example |

|---|---|---|---|

| Increase molecular weight (oligomerization) | Reduced volatility and migration | Larger molecules have lower vapor pressure and diffuse more slowly through the polymer matrix. | Poly-phenol antioxidants like Omnistab AN 1010 show lower volatility than mono-phenols. partinchem.com |

| Vary steric groups (ortho to -OH) | Enhanced radical scavenging efficiency and lower color contribution | Optimizes the stability of the phenoxy radical and prevents the formation of colored degradation byproducts. | Molecules with varied steric hindrance have shown higher efficiency and less discoloration. researchgate.net |

| Modify the bridging group | Improved polymer compatibility and thermal stability | Changes in the linker affect molecular flexibility, polarity, and bond strength. | Different linkages are used to connect multiple phenol groups in advanced antioxidants. researchgate.net |

| Grafting onto polymer backbone | Permanent antioxidant protection | Covalently bonding the antioxidant prevents its physical loss through migration or extraction. | Unsaturated hindered phenol esters have been successfully grafted onto polyolefin chains. tandfonline.com |

Exploration in New Polymer Systems and Advanced Functional Materials

The versatility of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) makes it a candidate for stabilizing a new generation of advanced materials beyond conventional plastics and rubbers. partinchem.comperformanceadditives.us Its role is expanding from a simple commodity additive to a key performance enabler in high-tech applications.

Emerging areas of application include:

High-Performance Composites: In aerospace, automotive, and energy sectors, fiber-reinforced composites are exposed to extreme temperatures and oxidative environments. This compound could enhance the durability and lifespan of the polymer matrix in these materials.

Biomedical Polymers: For implantable devices and long-term storage of medical equipment, preventing oxidative degradation is critical to ensure material integrity and biocompatibility. Research into the use of highly pure, non-migrating forms of hindered phenols in medical-grade polymers is an active field.

Materials for Electronics: As electronic components become smaller and more powerful, managing heat and preventing the degradation of encapsulants, adhesives, and circuit boards is crucial. High-stability antioxidants are needed to ensure the long-term reliability of these sensitive materials.

Functional Coatings and Adhesives: Incorporating advanced antioxidants into paints, coatings, and adhesives can protect underlying materials from environmental degradation, thereby extending the service life of infrastructure, vehicles, and textiles. vinatiorganics.com

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2,2'-Methylenebis(6-cyclohexyl-p-cresol), and what are critical reaction parameters?